molecular formula C12H18ClNO2 B3085910 [(2H-1,3-benzodioxol-5-yl)methyl](2-methylpropyl)amine hydrochloride CAS No. 1158376-65-8

[(2H-1,3-benzodioxol-5-yl)methyl](2-methylpropyl)amine hydrochloride

Cat. No.: B3085910
CAS No.: 1158376-65-8
M. Wt: 243.73 g/mol
InChI Key: RMBNZBPNOZATMF-UHFFFAOYSA-N
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Description

(2H-1,3-benzodioxol-5-yl)methylamine hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzodioxole ring, which is a common motif in many bioactive molecules, and an amine group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2H-1,3-benzodioxol-5-yl)methylamine hydrochloride typically involves the reaction of 1,3-benzodioxole with an appropriate amine under controlled conditions. One common method includes the use of reductive amination, where the benzodioxole is first converted to an aldehyde, followed by reaction with 2-methylpropylamine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2H-1,3-benzodioxol-5-yl)methylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinones under specific conditions.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring can yield quinones, while reduction of the amine group can produce secondary or tertiary amines .

Scientific Research Applications

(2H-1,3-benzodioxol-5-yl)methylamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2H-1,3-benzodioxol-5-yl)methylamine hydrochloride involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2H-1,3-benzodioxol-5-yl)methylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the benzodioxole ring and the 2-methylpropylamine group makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-methylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-9(2)6-13-7-10-3-4-11-12(5-10)15-8-14-11;/h3-5,9,13H,6-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBNZBPNOZATMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC2=C(C=C1)OCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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